molecular formula C21H19N3O5S B2356194 methyl 6-(benzofuran-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1040635-90-2

methyl 6-(benzofuran-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2356194
CAS No.: 1040635-90-2
M. Wt: 425.46
InChI Key: GVYARGHFRFXFCZ-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that is a fusion of benzene and furan rings . It is a component of many natural and synthetic products, including pharmaceuticals . Tetrahydrothiophene is a sulfur-containing heterocycle that is used in various chemical reactions . Pyrazolo[3,4-b]pyridine is a nitrogen-containing heterocycle that is often used in medicinal chemistry .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods, including free radical cyclization cascades and proton quantum tunneling . These methods can yield complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of the compound would be complex due to the presence of multiple heterocyclic rings. The benzofuran and tetrahydrothiophene rings would contribute to the aromaticity of the compound, while the pyrazolo[3,4-b]pyridine ring would introduce additional nitrogen atoms into the structure .


Chemical Reactions Analysis

The reactivity of the compound would depend on the specific substituents present on the rings. Benzofuran derivatives are known to exhibit strong biological activities, which could influence their chemical reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds bearing the benzofuran moiety, including pyrazoles and oxadiazoles, have been synthesized and investigated for their antimicrobial activities. These compounds were tested against Gram-positive and Gram-negative bacteria and fungi, showcasing the potential of benzofuran derivatives in the development of new antimicrobial agents (Siddiqui et al., 2013).

Spectral Analysis and Quantum Studies

Another study focused on the synthesis and characterization of novel compounds containing the benzofuran and pyrazolo[3,4-b]pyridine moieties. The study also explored their quantum chemical properties, including electronic absorption spectra and thermodynamic parameters, revealing insights into their reactivity and stability (Halim & Ibrahim, 2022).

Synthesis of Nucleoside Analogues

Research has also extended into the synthesis of nucleoside analogues incorporating the pyrazolo[3,4-c]pyridin-4(5H)-one framework. These compounds have been synthesized through base-catalyzed ring closure, demonstrating the versatility of pyrazolo[3,4-b]pyridine derivatives in nucleoside chemistry (Gupta et al., 1986).

Coordination Chemistry

Another application involves the synthesis of [1]benzofuro[3,2-c]pyridine and its coordination reactions. This research highlighted the potential of benzofuran derivatives in forming complex structures with metal ions, offering possibilities in materials science and catalysis (Mojumdar et al., 2009).

Molecular Docking Studies

In the realm of drug discovery, compounds with the pyridine and pyrazole moieties have been synthesized and subjected to molecular docking screenings. This approach aims to explore the binding affinities of these compounds towards specific proteins, indicating their potential as pharmaceutical agents (Flefel et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Benzofuran derivatives have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Benzofuran derivatives have attracted attention due to their strong biological activities and potential applications in pharmaceuticals . Future research could focus on exploring new synthetic methods, studying the biological activities of these compounds, and developing them into effective therapeutic drugs .

Properties

IUPAC Name

methyl 6-(1-benzofuran-2-yl)-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-12-19-15(21(25)28-2)10-16(18-9-13-5-3-4-6-17(13)29-18)22-20(19)24(23-12)14-7-8-30(26,27)11-14/h3-6,9-10,14H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYARGHFRFXFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC4=CC=CC=C4O3)C(=O)OC)C5CCS(=O)(=O)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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